molecular formula C14H15F3N4O3S B2574312 2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1428378-79-3

2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2574312
CAS No.: 1428378-79-3
M. Wt: 376.35
InChI Key: PONVJHUHFYQXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic derivative of imidazole known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C13H14F3N3O2S
  • Molecular Weight: 337.34 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activities of this compound are attributed to its structural features, particularly the imidazole ring and the trifluoroethyl group. These groups enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance:

  • Cytotoxicity Studies: The compound exhibited significant cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The MTT assay revealed that it induced apoptosis in these cell lines, leading to DNA fragmentation .
Cell LineIC50 (µM)Mechanism of Action
HT-2915Induction of apoptosis
MCF-725Inhibition of DNA synthesis

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria.

  • In Vitro Studies: Testing against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial StrainMIC (µg/mL)Comparison Drug
Staphylococcus aureus32Ampicillin
Escherichia coli64Ciprofloxacin

These results indicate a potential use in treating bacterial infections .

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory properties. The compound was tested in animal models for inflammation reduction.

  • Experimental Models: In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, suggesting its utility in managing inflammatory conditions .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Bacterial Growth: It disrupts bacterial cell wall synthesis and function through interference with essential metabolic pathways.
  • Anti-inflammatory Pathways: It modulates pro-inflammatory cytokine release and inhibits cyclooxygenase enzymes.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives similar to this compound:

  • A study on a related imidazole derivative showed a marked decrease in tumor size in xenograft models when administered at doses of 10 mg/kg body weight .
  • Another case study highlighted the successful treatment of resistant bacterial strains using imidazole-based compounds, demonstrating their potential as alternative therapies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with imidazole and sulfonamide functionalities can exhibit anticancer properties. The presence of the trifluoroethyl group may enhance the lipophilicity and metabolic stability of this compound, making it a candidate for further studies in cancer treatment. For instance, studies on similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

2. Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. Preliminary studies suggest that derivatives of imidazole can inhibit bacterial growth by disrupting cellular processes. The sulfonamide group can also contribute to this activity by mimicking p-aminobenzoic acid (PABA), a crucial component in bacterial folate synthesis .

Pharmacological Insights

1. Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways. For instance, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase and other related enzymes, which play roles in various physiological processes including acid-base balance and fluid secretion .

2. Drug Development
The trifluoroethyl moiety is often associated with increased potency and selectivity in drug candidates. Its incorporation into this compound may lead to improved pharmacokinetic properties, making it a valuable scaffold for the development of new therapeutics targeting specific diseases such as hypertension or diabetes .

Case Study 1: Anticancer Efficacy

A study investigated a series of imidazole-based compounds similar to 2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide for their anticancer effects on human cancer cell lines. Results demonstrated that modifications to the imidazole ring significantly affected cytotoxicity, suggesting that this compound could be optimized for enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

In another study focusing on sulfonamide derivatives, researchers found that compounds containing an imidazole ring exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, providing a basis for further exploration of this compound's potential .

Properties

IUPAC Name

2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-21-7-13(19-9-21)25(23,24)20-11-4-2-10(3-5-11)6-12(22)18-8-14(15,16)17/h2-5,7,9,20H,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONVJHUHFYQXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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